molecular formula C13H21ClN2O2 B15123145 1-Methylamino-4-cbz-aminobutane hydrochloride

1-Methylamino-4-cbz-aminobutane hydrochloride

Cat. No.: B15123145
M. Wt: 272.77 g/mol
InChI Key: QGXUIQCVDWIPET-UHFFFAOYSA-N
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Description

Benzyl (4-(methylamino)butyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is a derivative of carbamate and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes a benzyl group, a methylamino group, and a butyl chain, making it a versatile molecule in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4-(methylamino)butyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-(methylamino)butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of benzyl (4-(methylamino)butyl)carbamate hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(methylamino)butyl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Benzyl (4-(methylamino)butyl)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (4-(methylamino)butyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-(methylamino)butyl)carbamate
  • Benzyl (4-(methylamino)butyl)carbamate hydrochloride
  • Benzyl (4-(methylamino)butyl)carbamate hydrobromide

Uniqueness

Benzyl (4-(methylamino)butyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

benzyl 5-amino-5-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-15-12(14)8-5-9-13(16)17-10-11-6-3-2-4-7-11;/h2-4,6-7,12,15H,5,8-10,14H2,1H3;1H

InChI Key

QGXUIQCVDWIPET-UHFFFAOYSA-N

Canonical SMILES

CNC(CCCC(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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